Structural Differentiation from Closest Commercial Analogs via Key Physicochemical Descriptors
In the absence of published target engagement data, the primary verifiable differentiation of CAS 1797573-91-1 lies in its structural and physicochemical identity relative to its nearest commercially available analogs. The compound possesses a computed logP of approximately 3.4 and a topological polar surface area (tPSA) of approximately 68 Ų, placing it within the favorable range for oral bioavailability according to Lipinski's Rule of Five . By comparison, the para-trifluoromethyl regioisomer (CAS not publicly linked to identical scaffold) is predicted to exhibit a different dipole moment and steric profile, which would alter its binding pose in hydrophobic kinase pockets. Similarly, the 2-cyanopyridine isomer would reposition the nitrile hydrogen-bond acceptor away from the canonical hinge region, abrogating key interactions . These predictions are based on computed molecular properties and class-level SAR trends for cyanopyridine-containing kinase inhibitors, not on direct experimental comparisons for this specific compound.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 (computed via XLogP3, PubChem deposition data) |
| Comparator Or Baseline | Para-CF3 regioisomer: cLogP ≈ 3.4 (identical); 2-cyanopyridine isomer: cLogP ≈ 3.1 (predicted); CN→H replacement: cLogP ≈ 2.8 (predicted) |
| Quantified Difference | ΔcLogP = 0 to -0.6 units depending on comparator; tPSA differential of ~15 Ų for cyano-deleted analog |
| Conditions | Computed physicochemical properties; no experimental logP or permeability data available for CAS 1797573-91-1 |
Why This Matters
Procurement decisions for hit-to-lead or lead optimization programs require precise control of lipophilicity and polar surface area; even a ΔlogP of 0.5 can shift a compound from a favorable CNS MPO score to an unacceptable one, directly impacting the probability of downstream success.
